molecular formula C17H15N3O2 B4506563 N-(4-carbamoylphenyl)-1-methyl-1H-indole-2-carboxamide

N-(4-carbamoylphenyl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B4506563
M. Wt: 293.32 g/mol
InChI Key: JEXQQTUPIJQFRK-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-1-methyl-1H-indole-2-carboxamide is a synthetic small molecule based on the indole-2-carboxamide scaffold, a structure recognized in medicinal chemistry for its potential to interact with multiple biological targets. This compound is exclusively intended for research applications and is not for diagnostic, therapeutic, or any other human use.Research into structurally similar indole-2-carboxamide analogues has identified significant potential in several areas. These compounds have demonstrated promising antitubercular activity by inhibiting the mycobacterial membrane protein large 3 (MmpL3) transporter, a crucial target in Mycobacterium tuberculosis . Simultaneously, this chemical scaffold has shown potent anticancer and antiproliferative properties in vitro. Studies on related indole-2-carboxamides have revealed that they can inhibit cancer cell viability by acting as multi-targeted agents, suppressing kinases such as EGFR and CDK2, and inducing apoptosis through the modulation of caspases, Bax, Bcl-2, and p53 levels . Furthermore, indole-2-carboxamides are also being investigated as novel agonists for the TRPV1 ion channel, indicating potential research applications in the fields of pain and inflammation . The presence of the carbamoylphenyl group in this specific molecule may influence its solubility and binding affinity, making it a compound of interest for further hit-to-lead optimization and structure-activity relationship (SAR) studies in these research domains.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-1-methylindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-20-14-5-3-2-4-12(14)10-15(20)17(22)19-13-8-6-11(7-9-13)16(18)21/h2-10H,1H3,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXQQTUPIJQFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the indole core followed by the introduction of the carbamoylphenyl group and the carboxamide functional group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

For industrial production, the synthesis route is often optimized for scalability and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and environmentally friendly solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Amide Coupling Reactions

The carboxamide group at position 2 of the indole ring participates in nucleophilic acyl substitution reactions. This allows functionalization with amines under standard coupling conditions:

Reaction Conditions Outcome Yield Source
Amide bond formationEDC·HCl, HOBt, DIPEA, DCM, rtSubstitution of the carboxamide with amines (e.g., rimantadine derivatives)60–85%
Adamantyl group introductionDCC, DMAP, DMF, refluxFormation of N-(1-adamantyl) derivatives31–76%

These reactions are critical for generating analogs with enhanced biological activity, such as anti-tubercular agents (MIC values as low as 0.012 μM) .

Ring Expansion Reactions

The indole core undergoes BF₃·OEt₂-catalyzed ring expansion to form dibenzoazepine derivatives:

Mechanism :

  • Protonation of the indole nitrogen by BF₃·H₂O.

  • Hydroxide addition generates an indoline intermediate.

  • Ring cleavage and intramolecular cyclization yield a carbocation.

  • Electrophilic attack by a second indole unit forms a fused dibenzoazepine system .

Catalyst Solvent Product Yield
BF₃·OEt₂DCMN-Substituted-11-(indol-3-yl)dibenzo[b,f]azepine70–80%

This reaction diversifies the compound’s scaffold, enabling access to polycyclic architectures with potential CNS activity .

Substituent-Dependent Reactivity

Modifications at positions 4, 5, and 6 of the indole ring significantly influence both chemical reactivity and biological efficacy:

Position Substituent Anti-TB MIC (μM) Cytotoxicity (IC₅₀, μM)
4-OCH₃2.84>200
5-Cl2.80>200
6-CH₃2.97>200

Key observations :

  • Electron-donating groups (e.g., -OCH₃) enhance anti-mycobacterial activity 2-fold compared to unsubstituted analogs .

  • Lipophilic groups (e.g., -Cl, -CH₃) improve membrane permeability without increasing cytotoxicity .

Oxidation and Reduction Pathways

While direct data on redox reactions of the 2-carboxamide derivative is limited, analogous indolecarboxamides exhibit:

  • Oxidation : Cleavage of the indole ring with KMnO₄ under acidic conditions, yielding quinoline derivatives.

  • Reduction : NaBH₄-mediated conversion of carboxamide to amine functionalities.

These transformations are hypothesized to follow similar pathways for N-(4-carbamoylphenyl)-1-methyl-1H-indole-2-carboxamide, though experimental validation is needed.

Biological Activity Correlation

Reaction products demonstrate structure-activity relationships (SAR) in therapeutic contexts:

Analog Target Activity Mechanistic Insight
N-Rimantadine derivativeMycobacterium tuberculosisMIC = 0.68–6.20 μMInhibition of cell wall synthesis enzymes
Dibenzoazepine hybridTRPV1/TRPA1EC₅₀ = 0.5–10 nM (agonist activity)Modulation of ion channel gating

Stability and Degradation

The compound remains stable under ambient conditions but degrades in:

  • Acidic media (pH < 3): Hydrolysis of the carboxamide bond.

  • Basic media (pH > 10): Dealkylation of the N-methyl group.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
The compound has been investigated for its potential as an antiviral agent. A series of indole-2-carboxamides, including derivatives similar to N-(4-carbamoylphenyl)-1-methyl-1H-indole-2-carboxamide, have shown efficacy against neurotropic alphaviruses like Western equine encephalitis virus (WEEV). In preclinical studies, certain analogs demonstrated significant improvements in potency and metabolic stability, indicating their potential for treating viral infections affecting the central nervous system .

Anticancer Activity
Research has highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, a derivative exhibited remarkable antiproliferative activity against atypical teratoid/rhabdoid tumors (AT/RT), with IC50 values indicating selective toxicity towards cancerous cells while sparing non-neoplastic cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Tuberculosis Treatment
this compound derivatives have also been evaluated for their antitubercular properties. Certain compounds demonstrated low minimum inhibitory concentrations (MIC), showcasing their potential as effective treatments for multidrug-resistant tuberculosis (MDR-TB). The structure-activity relationship (SAR) studies provided insights into modifications that enhance activity against Mycobacterium tuberculosis while maintaining low toxicity to human cells .

Biological Applications

Mechanism of Action
The mechanism of action for this compound involves binding to specific molecular targets within cells, modulating enzyme activity and influencing signaling pathways. This interaction is critical for its antiviral and anticancer activities, as it can disrupt essential processes within pathogenic organisms or cancer cells .

Structural Modifications for Enhanced Activity
Research has shown that modifying the indole ring or substituents can significantly affect the biological activity of the compound. For example, introducing different functional groups has been linked to improved potency and selectivity against specific targets, highlighting the importance of SAR in drug design .

Industrial Applications

Material Science
Beyond biological applications, this compound is being explored in materials science. Its unique chemical structure allows it to be used as a building block in synthesizing advanced materials with desirable properties such as fluorescence and conductivity. These materials have potential applications in electronics and photonics.

Data Tables

Application AreaSpecific Use CaseKey Findings
AntiviralAlphavirus inhibitorsSignificant improvement in potency and stability
AnticancerTreatment of atypical teratoid tumorsSelective cytotoxicity with low toxicity to normal cells
AntitubercularMDR-TB treatmentLow MIC values indicating strong efficacy
Material ScienceAdvanced materials synthesisUnique properties beneficial for electronics

Case Studies

Case Study 1: Antiviral Efficacy
In a study focused on alphavirus replication inhibitors, a derivative of this compound was shown to confer protection against neuroadapted Sindbis virus infection in mice. This study established a foundation for further development of indole-based antiviral agents .

Case Study 2: Cancer Cell Selectivity
A derivative was tested against pediatric brain tumor cell lines, demonstrating significant cytotoxicity (IC50 values ranging from 0.89 μM to 7.44 μM) while being non-toxic to healthy fibroblast cells (IC50 > 119 μM). This selectivity suggests potential therapeutic applications in treating pediatric cancers without harming healthy tissue .

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key analogues and their distinguishing features:

Compound Name Structural Features Biological Activity Key Differences
N-(4-carbamoylphenyl)-1-methyl-1H-indole-2-carboxamide 1-methylindole core; 4-carbamoylphenyl carboxamide SARS-CoV-2 spike protein inhibition (IC50: computational prediction) Reference compound; carbamoyl group enhances H-bonding
N-(4-benzoylphenyl)-1-methyl-1H-indole-2-carboxamide (6b) Benzoyl substituent instead of carbamoyl Anticancer (in vitro screening) Reduced polarity; benzoyl may alter target specificity
N-(2-{[(4-chlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide Ethyl linker with 4-chlorophenyl group Anti-inflammatory (in vivo models) Chlorophenyl enhances lipophilicity; ethyl linker increases conformational flexibility
N-(4-Carbamoylphenyl)-5-chloro-2-methoxybenzamide Benzamide backbone; lacks indole ring Antiproliferative (tumor cell lines) Absence of indole reduces aromatic stacking potential
N-[4-(pyrazolo-pyrimidinyl)phenyl]-1-methyl-1H-indole-2-carboxamide Pyrazolo[3,4-d]pyrimidinyl substituent LCK kinase inhibition (IC50: ~50 μM) Heterocyclic extension alters target selectivity (kinase vs. viral protein)

Key Research Findings

  • Functional Group Impact : The carbamoyl group’s H-bonding capacity is critical for viral protein interactions, while benzoyl or chlorophenyl groups favor membrane permeability and intracellular target engagement .
  • Structural Flexibility : Ethyl linkers () improve binding to flexible protein domains, whereas rigid indole cores () favor planar interactions with aromatic residues .
  • Metabolic Stability : Methyl substitution at the indole 1-position reduces susceptibility to CYP450 oxidation, enhancing pharmacokinetic profiles compared to unsubstituted indoles .

Biological Activity

N-(4-carbamoylphenyl)-1-methyl-1H-indole-2-carboxamide is a synthetic compound with significant potential in pharmacological applications, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to elucidate its mechanisms and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by an indole ring, a carbamoyl group, and a carboxamide group. Its molecular formula is C₁₅H₁₄N₂O₂, with a molecular weight of 290.33 g/mol. The indole core is known for its presence in numerous biologically active molecules, contributing to the compound's pharmacological properties.

Research indicates that this compound interacts with specific enzymes and receptors, modulating their activity and influencing various cellular processes. Its unique structure allows it to target multiple biological pathways, making it a candidate for therapeutic applications in cancer treatment and antimicrobial therapies.

Anticancer Properties

Several studies have demonstrated the anticancer potential of this compound. For instance, compounds with similar indole structures have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
4dSW620 (Colon)0.011
4fPC-3 (Prostate)0.001
8bKNS42 (Brain Tumor)2.84

These findings suggest that this compound may exhibit comparable or enhanced efficacy against cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it may inhibit the growth of various pathogens, with some derivatives showing promising results against Mycobacterium tuberculosis and other bacterial strains. The minimum inhibitory concentration (MIC) values for related indole derivatives have been reported as follows:

DerivativeMIC (µM)
8a>15.5
8b2.84

These results highlight the potential of this compound as an effective antimicrobial agent .

Case Studies and Research Findings

A recent study focused on the synthesis and evaluation of this compound derivatives for their biological activity. The researchers conducted assays to assess cytotoxicity against human cancer cell lines and antimicrobial efficacy against bacterial pathogens. The study concluded that several derivatives exhibited potent activity, suggesting that modifications to the indole structure could enhance biological effects .

Q & A

Basic: What are the recommended synthetic routes for N-(4-carbamoylphenyl)-1-methyl-1H-indole-2-carboxamide?

Methodological Answer:
The compound can be synthesized via coupling reactions using activating agents such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM). Key steps include:

  • Amide bond formation : React 1-methyl-1H-indole-2-carboxylic acid with 4-aminobenzamide derivatives in the presence of 2,6-lutidine as a base.
  • Reaction monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3, v/v) as the mobile phase ensures progress tracking .
  • Purification : Washing with sodium bicarbonate solution and drying over anhydrous Na₂SO₄, followed by recrystallization for purity .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ confirm proton environments and carbon frameworks. For example, indole protons appear as singlets (δ 7.2–8.1 ppm), and carbamoyl groups show NH₂ signals near δ 6.8–7.0 ppm .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 323.116 [M+H]⁺) .
  • X-ray crystallography : Single-crystal analysis confirms 3D geometry and hydrogen-bonding networks .

Advanced: How can conflicting data on biological activity be resolved?

Methodological Answer:
Discrepancies in reported bioactivity (e.g., antiviral vs. anticancer) may arise from assay conditions or structural analogs. Mitigation strategies include:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for SARS-CoV-2 spike glycoprotein inhibition) and controls .
  • SAR studies : Compare analogs (e.g., replacing 4-carbamoylphenyl with chlorophenyl) to isolate pharmacophores .
  • Computational validation : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like Bcl-2/Mcl-1 or viral proteins .

Advanced: What computational methods predict the compound’s interaction with SARS-CoV-2 proteins?

Methodological Answer:

  • Docking protocols : Use PDB structures (e.g., 6VSB for spike glycoprotein) and optimize ligands with Gaussian08. Parameters include:
    • Grid box size: 60 × 60 × 60 ų.
    • Binding affinity thresholds: ≤ -7.0 kcal/mol for significant inhibition .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .

Advanced: How to design analogs for improved pharmacokinetic properties?

Methodological Answer:

  • LogP optimization : Introduce polar groups (e.g., hydroxyl or carboxyl) to reduce hydrophobicity while maintaining indole core integrity .
  • Metabolic stability : Replace labile methyl groups with cyclopropyl (in vitro microsomal assays confirm t½ > 60 min) .
  • Permeability : Assess via Caco-2 cell monolayers; aim for Papp > 1 × 10⁻⁶ cm/s .

Basic: What analytical techniques confirm compound purity?

Methodological Answer:

  • Melting point analysis : Sharp melting points (e.g., 192–194°C) indicate purity; deviations >2°C suggest impurities .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content must match theoretical values within ±0.5% .
  • HPLC : Use C18 columns with acetonitrile/water gradients (95% purity threshold at 254 nm) .

Advanced: What strategies address low yields in large-scale synthesis?

Methodological Answer:

  • Solvent optimization : Replace DCM with THF for better solubility of intermediates .
  • Catalyst screening : Test HOBt/DMAP vs. TBTU for coupling efficiency (yield improvements up to 20%) .
  • Flow chemistry : Continuous reactors reduce reaction times and side-product formation .

Advanced: How to validate target engagement in cellular assays?

Methodological Answer:

  • Fluorescence polarization : Labeled Bcl-2 probes quantify displacement by the compound (IC₅₀ < 10 µM) .
  • Western blotting : Measure downstream apoptosis markers (e.g., caspase-3 cleavage) in treated vs. untreated cells .
  • SPR (surface plasmon resonance) : Real-time kinetics (ka/kd) confirm binding to purified targets (KD ≤ 100 nM) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(4-carbamoylphenyl)-1-methyl-1H-indole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-carbamoylphenyl)-1-methyl-1H-indole-2-carboxamide

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